molecular formula C8H11N3O2S B13002881 Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B13002881
M. Wt: 213.26 g/mol
InChI Key: YJQXPYYKRKBUOV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with an amino group (-NH2) at position 5, a methylthio (-SMe) group at position 2, and an ethyl ester (-COOEt) at position 4.

Properties

IUPAC Name

ethyl 5-amino-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQXPYYKRKBUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

A common precursor is ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, which can be converted to the target compound by nucleophilic substitution of the chlorine atom with an amino group.

Synthetic Route Example

Step Reaction Description Conditions Notes
1 Synthesis of ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate Cyclocondensation of appropriate β-keto esters and thiourea derivatives, followed by chlorination at the 5-position Solvent: ethanol or DMF; Catalyst: AlCl3 or similar; Temperature: reflux or controlled heating Chlorination is regioselective; solvent polarity affects yield
2 Amination of ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate to ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate Reaction with ammonia or ammonium salts in polar aprotic solvents (e.g., DMF) Temperature: room temperature to 80°C; Time: 2–6 hours Nucleophilic substitution replaces chlorine with amino group
3 Purification Recrystallization or column chromatography Solvents: ethyl acetate/hexane mixtures Ensures high purity for research or industrial use

Alternative Approaches

  • Direct synthesis from 2-methylthio-4,6-dichloropyrimidine by selective amination and esterification.
  • Radical-mediated synthesis of pyrimidine esters followed by substitution reactions to introduce methylthio and amino groups.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution due to better solubility of reactants and enhanced reaction rates.
  • Temperature: Moderate heating (50–80°C) improves reaction kinetics without promoting side reactions.
  • Catalysts and Bases: Use of bases like potassium carbonate (K2CO3) or triethylamine can facilitate substitution reactions.
  • Reaction Time: Typically ranges from 2 to 6 hours, monitored by thin-layer chromatography (TLC) or HPLC.
  • Continuous flow reactors are employed to improve reaction control, yield, and safety.
  • Automated systems enable precise temperature and reagent dosing.
  • Purification is often achieved by recrystallization and chromatographic techniques to meet purity standards.
  • Waste minimization and solvent recycling are integrated into process design.
Method Starting Material Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution of 5-chloro derivative Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate Ammonia or ammonium salts DMF, 50–80°C, 2–6 h 70–85 Most common and efficient method
Direct amination of dichloropyrimidine 2-methylthio-4,6-dichloropyrimidine Methylamine, esterification reagents Reflux in methanol or ethanol 60–75 Multi-step, requires careful control
Radical-mediated synthesis 5-bromopyrimidine derivatives Radical initiators, acetic acid Biphasic toluene-water system ~48 Alternative with fewer steps but moderate yield
  • The methylthio group increases lipophilicity, influencing solubility and reactivity, favoring polar aprotic solvents for substitution reactions.
  • Amination at the 5-position proceeds regioselectively, with minimal polysubstitution under optimized conditions.
  • Industrial processes emphasize continuous flow and automation to enhance reproducibility and scale.
  • Purification methods are critical to remove side products and unreacted starting materials, ensuring compound suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting viral infections and cancer. Pyrimidines, including this compound, are integral to the development of several marketed drugs due to their diverse biological activities.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit specific kinases involved in tumor growth, demonstrating significant antiproliferative activity against cancer cell lines .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals that enhance the efficacy of pesticides and herbicides. This compound contributes to improved crop yields by acting as a bioactive agent that promotes plant health and resistance to pests.

Example: Pesticide Formulations

Studies have shown that incorporating this pyrimidine derivative into pesticide formulations can significantly increase their effectiveness against common agricultural pests, thereby reducing the need for higher chemical concentrations and minimizing environmental impact .

Biochemical Research

The compound is also employed in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its unique structure allows researchers to explore its interactions with various biological targets, providing insights into complex biochemical processes.

Research Findings: Enzyme Inhibition

Investigations into the inhibitory effects of this compound on specific enzymes have revealed its potential as a lead compound for developing new therapeutic agents. For example, it has been shown to inhibit enzymes involved in metabolic pathways linked to cancer progression .

Material Science

In material science, this compound is being explored for its potential in creating novel materials with enhanced properties. Researchers are investigating its application in developing polymers that exhibit improved mechanical strength and thermal stability.

Application: Polymer Development

This compound has been studied for its role in synthesizing polymeric materials that can be used in various industrial applications, including coatings and composites .

Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for antiviral and anticancer agentsPotent anticancer properties demonstrated through kinase inhibition studies
Agricultural ChemistryUsed in pesticide formulations to enhance efficacyIncreased effectiveness against agricultural pests
Biochemical ResearchInvestigated for enzyme inhibition and metabolic pathway studiesPotential lead compound for new therapeutic agents
Material ScienceExplored for developing novel materials with enhanced propertiesApplications in coatings and composites due to improved mechanical properties

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways. Additionally, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Applications
Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate 5-NH2, 2-SMe, 4-COOEt C8H11N3O2S 213.25 0.8 Pharmaceutical intermediates
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate 4-NH2, 2-SMe, 5-COOEt C8H11N3O2S 213.25 0.8 Enzyme inhibitors
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate 4-NH2, 2-SEt, 5-COOEt C9H13N3O2S 227.28 1.2 Antiviral agents
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate 5-Br, 2-SMe, 4-COOEt C8H9BrN2O2S 277.14 1.5 Cross-coupling reactions

Table 2: Hazard Profiles

Compound Name Hazard Statements Precautions
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate H302, H315, H319, H335 Avoid inhalation; use PPE
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate H317, H411 Handle in fume hood; dispose as hazardous waste

Biological Activity

Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a pyrimidine core structure, characterized by the presence of an amino group and a methylthio substituent. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or a ligand in protein-ligand interactions, influencing cellular pathways involved in inflammation, cancer proliferation, and microbial resistance .

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit key enzymes by binding to their active sites, thereby modulating their activity. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
  • Receptor Modulation: It may also interact with receptors involved in various signaling pathways, potentially leading to anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from this structure have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The IC50 values for these compounds often fall within the nanomolar range, indicating strong efficacy .

Antimicrobial and Antiviral Effects

The compound has also been investigated for its antimicrobial and antiviral properties. Studies suggest that it can inhibit the growth of several bacterial strains and viruses, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly suppress COX-2 activity, which is crucial for the production of pro-inflammatory mediators. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity Study :
    • Objective : To evaluate the antiproliferative effects on MCF-7 cells.
    • Findings : Compounds derived from this structure showed IC50 values as low as 9.1 nM, indicating potent anticancer properties.
    • Reference :
  • Anti-inflammatory Effects :
    • Objective : To assess COX-2 inhibition.
    • Findings : The compound demonstrated significant inhibition with an IC50 value similar to celecoxib (0.04 μmol).
    • Reference :
  • Antimicrobial Activity :
    • Objective : To test against various pathogens.
    • Findings : Exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Reference :

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
AnticancerCytotoxicity in MCF-7 cells~9.1 nM
Anti-inflammatoryCOX-2 inhibition0.04 μmol
AntimicrobialBroad-spectrum activityVariable by strain

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate, and how are they optimized?

The compound is typically synthesized via cyclocondensation or Biginelli-like reactions. For example, analogous pyrimidine derivatives are prepared using one-pot Biginelli reactions involving aldehydes, thioureas, and β-keto esters under acidic conditions . Optimization involves adjusting stoichiometry (e.g., 1:1:1 molar ratio of aldehyde, thiourea, and ethyl acetoacetate) and reaction time (6–12 hours at 80–100°C). Catalysts like HCl or p-TsOH improve yields (up to 75–85%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H NMR detects amino (δ 5.2–5.5 ppm) and methylthio (δ 2.5–2.7 ppm) protons. 13C^{13}C NMR confirms the carboxylate carbonyl at δ 165–170 ppm .
  • X-ray crystallography : Resolves structural ambiguities, such as disorder in the methylthio group (observed in similar compounds with R factors < 0.06) .
  • IR : Stretching bands for NH2_2 (3350–3450 cm1^{-1}) and C=O (1700–1720 cm1^{-1}) .

Q. What are the primary research applications of this compound?

It serves as a precursor for bioactive heterocycles, particularly protein kinase inhibitors. The 5-amino and methylthio groups enable regioselective functionalization for drug discovery . For instance, it is used to synthesize pyrimido-pyrimidines with IC50_{50} values < 100 nM against kinases like EGFR .

Advanced Research Questions

Q. How can reaction conditions influence regioselectivity during functionalization of the pyrimidine ring?

Regioselectivity is controlled by steric and electronic factors. Electrophilic substitution favors the 4-position due to electron-donating amino groups, while nucleophilic agents target the 2-(methylthio) group. For example:

  • Chlorination with POCl3_3 at 110°C selectively replaces the methylthio group at C2 .
  • Suzuki-Miyaura coupling at C5 requires Pd(OAc)2_2/SPhos and microwave heating (120°C, 30 min) for >80% yield .

Q. How do researchers resolve contradictions in crystallographic data for related pyrimidine derivatives?

Discrepancies in bond angles or disorder (e.g., methylthio group orientation) are addressed via:

  • High-resolution data collection : Using synchrotron radiation (λ = 0.7–1.0 Å) improves accuracy .
  • DFT calculations : Compare experimental and computed geometries (mean deviation < 0.01 Å for bond lengths) .
  • Twinned refinement : For crystals with >2 domains, SHELXL twin refinement reduces R1_1 to <0.05 .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Protection-deprotection : Temporarily protect the 5-amino group with Boc (tt-butoxycarbonyl) to prevent side reactions during C4 carboxylate activation .
  • Flow chemistry : Continuous processing reduces intermediate degradation (yield improvement: 15–20%) .
  • Microwave-assisted steps : Accelerate cyclization (e.g., 30 minutes vs. 6 hours under conventional heating) .

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